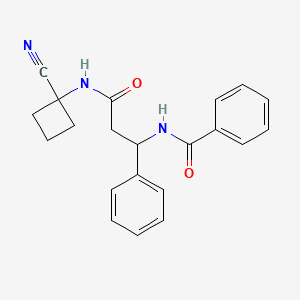
N-(1-cyanocyclobutyl)-3-phenyl-3-(phenylformamido)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyanocyclobutyl)-3-phenyl-3-(phenylformamido)propanamide, also known as CPP, is a chemical compound that has been extensively studied for its potential use in scientific research. CPP is a small molecule that can easily penetrate cell membranes, making it a useful tool for studying cellular processes. In
Wirkmechanismus
N-(1-cyanocyclobutyl)-3-phenyl-3-(phenylformamido)propanamide is thought to enter cells through endocytosis, a process by which cells engulf molecules and bring them into the cell. Once inside the cell, N-(1-cyanocyclobutyl)-3-phenyl-3-(phenylformamido)propanamide can interact with various cellular components, including proteins and nucleic acids. N-(1-cyanocyclobutyl)-3-phenyl-3-(phenylformamido)propanamide has been shown to bind to the importin alpha/beta complex, which is involved in the transport of proteins into the nucleus. By binding to this complex, N-(1-cyanocyclobutyl)-3-phenyl-3-(phenylformamido)propanamide can inhibit the transport of certain proteins into the nucleus, thereby affecting cellular processes that rely on nuclear proteins.
Biochemical and Physiological Effects:
N-(1-cyanocyclobutyl)-3-phenyl-3-(phenylformamido)propanamide has been shown to have a variety of biochemical and physiological effects on cells. For example, N-(1-cyanocyclobutyl)-3-phenyl-3-(phenylformamido)propanamide has been shown to inhibit the activity of certain enzymes, including protein kinase C and c-Jun N-terminal kinase. N-(1-cyanocyclobutyl)-3-phenyl-3-(phenylformamido)propanamide has also been shown to affect the expression of certain genes, including those involved in cell cycle regulation and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(1-cyanocyclobutyl)-3-phenyl-3-(phenylformamido)propanamide in lab experiments is its ability to easily penetrate cell membranes. This makes it a useful tool for studying cellular processes that are difficult to access using other methods. Additionally, N-(1-cyanocyclobutyl)-3-phenyl-3-(phenylformamido)propanamide can be used to deliver drugs and other molecules into cells, making it a useful tool for drug discovery and development.
One limitation of using N-(1-cyanocyclobutyl)-3-phenyl-3-(phenylformamido)propanamide in lab experiments is its potential toxicity. N-(1-cyanocyclobutyl)-3-phenyl-3-(phenylformamido)propanamide has been shown to be toxic to certain cell types at high concentrations, and care must be taken to ensure that N-(1-cyanocyclobutyl)-3-phenyl-3-(phenylformamido)propanamide is used at appropriate concentrations. Additionally, N-(1-cyanocyclobutyl)-3-phenyl-3-(phenylformamido)propanamide may have off-target effects on cellular processes, which could complicate data interpretation.
Zukünftige Richtungen
There are several future directions for research involving N-(1-cyanocyclobutyl)-3-phenyl-3-(phenylformamido)propanamide. One area of interest is the development of N-(1-cyanocyclobutyl)-3-phenyl-3-(phenylformamido)propanamide-based drug delivery systems. N-(1-cyanocyclobutyl)-3-phenyl-3-(phenylformamido)propanamide could be used to deliver drugs and other molecules into cells, potentially increasing their efficacy and reducing their side effects.
Another area of interest is the study of N-(1-cyanocyclobutyl)-3-phenyl-3-(phenylformamido)propanamide's effects on specific cellular processes. For example, N-(1-cyanocyclobutyl)-3-phenyl-3-(phenylformamido)propanamide has been shown to affect the activity of certain enzymes and the expression of certain genes. Further research could help to elucidate the specific mechanisms by which N-(1-cyanocyclobutyl)-3-phenyl-3-(phenylformamido)propanamide affects these processes.
Finally, there is interest in developing new N-(1-cyanocyclobutyl)-3-phenyl-3-(phenylformamido)propanamide analogs with improved properties, such as increased cellular uptake or reduced toxicity. These analogs could be useful tools for studying cellular processes or for drug delivery applications.
In conclusion, N-(1-cyanocyclobutyl)-3-phenyl-3-(phenylformamido)propanamide is a small molecule that has been extensively studied for its potential use in scientific research. N-(1-cyanocyclobutyl)-3-phenyl-3-(phenylformamido)propanamide can easily penetrate cell membranes, making it a useful tool for studying cellular processes and for drug delivery applications. While there are limitations to using N-(1-cyanocyclobutyl)-3-phenyl-3-(phenylformamido)propanamide in lab experiments, its potential benefits make it an important area of research for the future.
Synthesemethoden
N-(1-cyanocyclobutyl)-3-phenyl-3-(phenylformamido)propanamide can be synthesized using a multistep process that involves the reaction of several chemical compounds. The first step involves the reaction of cyclobutanone with sodium cyanide to form N-(1-cyanocyclobutyl)propanamide. This compound is then reacted with phenyl isocyanate to form N-(1-cyanocyclobutyl)-3-phenylpropanamide. Finally, this compound is reacted with phenyl isocyanate again to form N-(1-cyanocyclobutyl)-3-phenyl-3-(phenylformamido)propanamide, or N-(1-cyanocyclobutyl)-3-phenyl-3-(phenylformamido)propanamide.
Wissenschaftliche Forschungsanwendungen
N-(1-cyanocyclobutyl)-3-phenyl-3-(phenylformamido)propanamide has been used in a variety of scientific research applications, including the study of cellular transport mechanisms, protein trafficking, and intracellular signaling pathways. N-(1-cyanocyclobutyl)-3-phenyl-3-(phenylformamido)propanamide can also be used to deliver drugs and other molecules into cells, making it a useful tool for drug discovery and development.
Eigenschaften
IUPAC Name |
N-[3-[(1-cyanocyclobutyl)amino]-3-oxo-1-phenylpropyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c22-15-21(12-7-13-21)24-19(25)14-18(16-8-3-1-4-9-16)23-20(26)17-10-5-2-6-11-17/h1-6,8-11,18H,7,12-14H2,(H,23,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIEFZZOCLJNPOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)NC(=O)CC(C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclobutyl)-3-phenyl-3-(phenylformamido)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

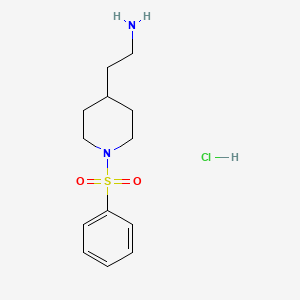

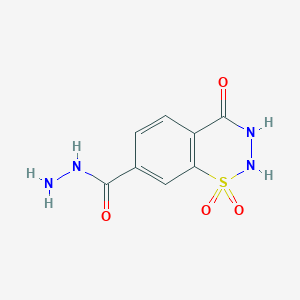
![2-[(3,3-Difluorocyclobutyl)methoxy]-5-fluoropyridine](/img/structure/B2947480.png)
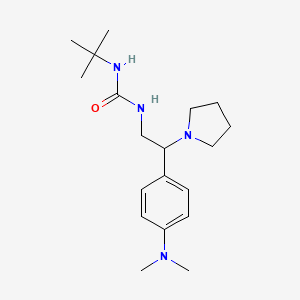
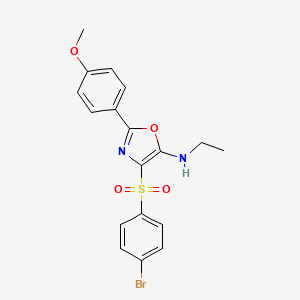
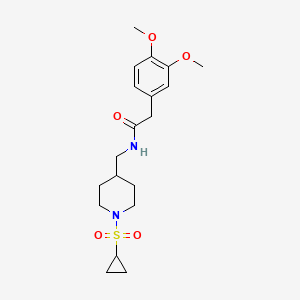
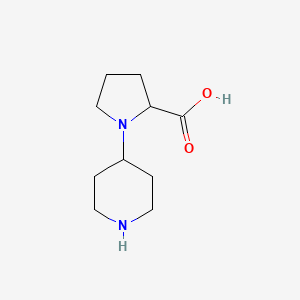
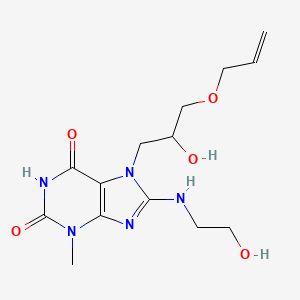
![N-{5-[(4-benzylpiperidin-1-yl)carbonyl]-2-piperazin-1-ylpyridin-3-yl}cyclopropanecarboxamide](/img/structure/B2947488.png)
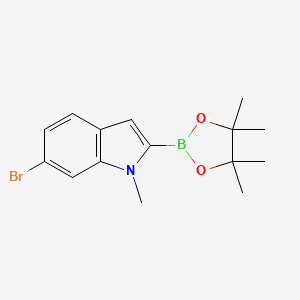
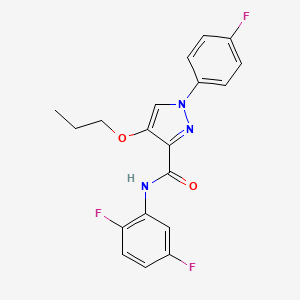
![5-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B2947495.png)
![N~3~-benzyl-6-isobutyl-N~3~-methyl-5,7-dioxo-4,5,6,7-tetrahydroisothiazolo[4,3-d]pyrimidine-3-carboxamide](/img/structure/B2947496.png)